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Compound of Interest

Compound Name:
Thrombospondin-1 (1016-1023)

(human, bovine, mouse)

Cat. No.: B173906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and function of the

Thrombospondin-1 (1016-1023) peptide. Thrombospondin-1 (TSP-1) is a large, homotrimeric

matricellular glycoprotein that plays a critical role in a wide array of biological processes,

including angiogenesis, apoptosis, and immune regulation. The peptide sequence spanning

amino acids 1016-1023, located in the C-terminal domain of TSP-1, is of particular interest due

to its potent biological activity, primarily mediated through its interaction with the CD47 receptor.

Primary and Secondary Structure
The Thrombospondin-1 (1016-1023) peptide is an octapeptide with the following amino acid

sequence:

Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK)

As a short, linear peptide, RFYVVMWK is highly flexible in aqueous solution. Its structure is not

characterized by stable secondary structural elements like α-helices or β-sheets when

unbound. However, computational modeling and the context of its location within the C-terminal

globular domain of the full-length TSP-1 protein suggest that it may adopt a more defined

conformation upon binding to its receptor, CD47. Techniques such as circular dichroism and

nuclear magnetic resonance spectroscopy are pivotal in studying the conformational changes

of this peptide upon interaction with its binding partners.
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Quantitative Data: Receptor Binding Affinity
The biological effects of the TSP-1 (1016-1023) peptide are initiated by its high-affinity binding

to the CD47 receptor. This interaction is a critical signaling event. The binding affinity of the

parent protein, Thrombospondin-1, to CD47 has been determined to be in the picomolar range,

indicating a very strong and specific interaction.

Ligand Receptor Method
Dissociation
Constant (Kd)

Reference

Thrombospondin

-1
CD47

Radioligand

Binding Assay
12 pM [1][2]

This high-affinity interaction underscores the physiological relevance of the TSP-1/CD47

signaling axis, which can be potently activated by the RFYVVMWK peptide.[3]

Key Experimental Methodologies
The characterization of the structure and function of the TSP-1 (1016-1023) peptide relies on a

variety of sophisticated experimental techniques. Below are detailed protocols for some of the

key methodologies.

Circular Dichroism (CD) Spectroscopy for Secondary
Structure Analysis
Circular dichroism spectroscopy is a valuable method for assessing the secondary structure of

peptides in solution.[4][5]

Objective: To determine the secondary structural elements (e.g., α-helix, β-sheet, random coil)

of the RFYVVMWK peptide in different solvent conditions or upon binding to a ligand.

Protocol:

Sample Preparation:

Dissolve the synthesized RFYVVMWK peptide in a suitable buffer (e.g., 10 mM phosphate

buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
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The peptide concentration should be in the range of 0.1-1.0 mg/mL.

Prepare a blank sample containing only the buffer.

Instrument Setup:

Turn on the CD spectrometer and the nitrogen gas flow to purge the system for at least 30

minutes.

Set the scanning parameters: wavelength range of 190-260 nm for far-UV CD, a

bandwidth of 1.0 nm, and a scanning speed of 50 nm/min.

Data Acquisition:

Record a baseline spectrum with the buffer-only sample.

Measure the CD spectrum of the peptide sample.

Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

Data Analysis:

Subtract the baseline spectrum from the sample spectrum.

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the

following formula: [θ] = (θ_obs × MRW) / (c × d × 10) where θ_obs is the observed

ellipticity, MRW is the mean residue weight of the peptide, c is the concentration in g/mL,

and d is the path length of the cuvette in cm.

Analyze the resulting spectrum using deconvolution software to estimate the percentage

of each secondary structure type.

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions

in real-time.[6][7][8][9]
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Objective: To quantify the binding affinity (Kd) of the RFYVVMWK peptide to the CD47

receptor.

Protocol:

Sensor Chip Preparation:

Immobilize the purified extracellular domain of the CD47 receptor onto a sensor chip (e.g.,

a CM5 chip) using standard amine coupling chemistry.

Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide

(NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Inject the CD47 protein solution over the activated surface.

Deactivate any remaining active esters with ethanolamine.

Binding Analysis:

Prepare a series of dilutions of the RFYVVMWK peptide in a suitable running buffer (e.g.,

HBS-EP+).

Inject the peptide solutions at various concentrations over the sensor chip surface with the

immobilized CD47.

Monitor the change in the refractive index, which is proportional to the amount of bound

peptide, in real-time.

After each injection, regenerate the sensor surface using a low pH buffer or a high salt

concentration to dissociate the bound peptide.

Data Analysis:

Fit the association and dissociation curves from the sensorgrams to a suitable binding

model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant

(ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd =

kd/ka).
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Annexin V Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of

phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2]

Objective: To determine if the RFYVVMWK peptide induces apoptosis in target cells.

Protocol:

Cell Culture and Treatment:

Culture target cells (e.g., Jurkat T-cells or cancer cell lines) to the desired confluency.

Treat the cells with varying concentrations of the RFYVVMWK peptide for a specified

period (e.g., 24 hours). Include untreated cells as a negative control and a known

apoptosis-inducing agent as a positive control.

Cell Staining:

Harvest the cells and wash them with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.

FITC-Annexin V positive and PI negative cells are in early apoptosis.

FITC-Annexin V positive and PI positive cells are in late apoptosis or necrosis.

FITC-Annexin V negative and PI negative cells are viable.

Data Analysis:
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Quantify the percentage of cells in each quadrant to determine the extent of apoptosis

induced by the peptide.

Signaling Pathways and Biological Functions
The interaction of the Thrombospondin-1 (1016-1023) peptide with CD47 triggers several

downstream signaling cascades, impacting cellular processes such as apoptosis, cell

adhesion, and nitric oxide (NO) signaling.

Induction of Apoptosis
Binding of the RFYVVMWK peptide to CD47 can initiate a programmed cell death pathway in

various cell types, particularly in cancer cells. This pro-apoptotic effect is a key area of

investigation for anti-cancer therapies.

TSP-1 (1016-1023)
RFYVVMWK CD47 Receptor Caspase

Activation

 Intracellular
 Signaling

Apoptosis

Click to download full resolution via product page

TSP-1 (1016-1023) peptide-induced apoptosis pathway.

Inhibition of Nitric Oxide (NO)/cGMP Signaling
The TSP-1/CD47 interaction is a potent inhibitor of nitric oxide (NO)-stimulated signaling

pathways. This has significant implications for vascular tone, platelet function, and

angiogenesis.
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Inhibition of NO/cGMP signaling by the TSP-1 peptide.

Modulation of Platelet Aggregation
The TSP-1 (1016-1023) peptide can influence platelet function. Studies have shown that it can

induce an activation-independent agglutination of platelets, a process that can be inhibited by

anti-CD47 antibodies.

TSP-1 (1016-1023) Platelet CD47 Activation-Independent
Platelet Agglutination
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Workflow of TSP-1 peptide-induced platelet agglutination.

Conclusion
The Thrombospondin-1 (1016-1023) peptide, RFYVVMWK, is a potent bioactive molecule

derived from the C-terminal domain of TSP-1. Its high-affinity interaction with the CD47

receptor initiates a cascade of signaling events that regulate critical cellular functions, including

apoptosis and nitric oxide signaling. The detailed structural and functional understanding of this

peptide, facilitated by the experimental methodologies outlined in this guide, is crucial for the

development of novel therapeutic agents targeting the TSP-1/CD47 axis for the treatment of

cancer and vascular diseases. Further research into the precise conformational changes upon

receptor binding will undoubtedly provide deeper insights into its mechanism of action and

pave the way for the rational design of peptidomimetics with enhanced therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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